Cas no 93-71-0 (2-chloro-N,N-bis(prop-2-en-1-yl)acetamide)

2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide is a chloroacetamide derivative featuring two allyl groups bonded to the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its reactive chloroacetamide moiety and allylic functionalities, which enable its use as a versatile intermediate in the preparation of more complex molecules. The presence of both electrophilic (chloroacetamide) and nucleophilic (allyl) sites allows for selective transformations, including nucleophilic substitutions and cyclization reactions. Its structure makes it suitable for applications in polymer chemistry, agrochemical synthesis, and pharmaceutical research, where functionalized acetamides are often employed. Careful handling is recommended due to potential reactivity hazards.
2-chloro-N,N-bis(prop-2-en-1-yl)acetamide structure
93-71-0 structure
Product Name:2-chloro-N,N-bis(prop-2-en-1-yl)acetamide
CAS No:93-71-0
MF:C8H12ClNO
MW:173.639981269836
MDL:MFCD00034186
CID:805182
PubChem ID:7157
Update Time:2025-10-28

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N,N-di-2-propen-1-yl-
    • 2-chloro-N,N-bis(prop-2-enyl)acetamide
    • 2-Chloro-N,N-Diallylacetamide
    • ALLIDOCHLOR
    • N,N-Diallyl-2-chloroacetamide
    • N,N-Diallyl-2-chloroacetamide Solution
    • 2-chloro-N,N-di(prop-2-en-1-yl)acetamide
    • 2-chloro-N,N-di-2-propen-1-ylacetamide
    • CDAA
    • Randox
    • alpha-Chloro-N,N-diallylacetamide
    • N,N-Diallylchloroacetamide
    • Alidochlore
    • 2-Chloro-N,N-di-2-propen-1-ylacetamide (ACI)
    • Acetamide, 2-chloro-N,N-di-2-propenyl- (9CI)
    • Acetamide, N,N-diallyl-2-chloro- (8CI)
    • 2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide
    • Alidochlor
    • CP 6,343
    • Lucaoxian
    • N,N-Diallyl-α-chloroacetamide
    • α-Chloro-N,N-diallylacetamide
    • F2158-1328
    • HSDB 1560
    • UNII-2E0WF154QR
    • Alidochlore; Allidochlor; CDAA; CP 6,343;N,N-Diallylchloroacetamide; Randox
    • N,NDiallylchloroacetamide
    • Rantox T
    • 2ChloroN,Ndiallylacetamide
    • DTXSID2041591
    • alphaChloroN,Ndiallylacetamide
    • DTXCID0021591
    • Acetamide, 2chloroN,Ndi2propenyl
    • .alpha.-Chloro-N,N-diallylacetamide
    • USEPA/OPP PC code 019301
    • NS00002977
    • Allidochlor, PESTANAL(R), analytical standard
    • N-Diallyl-2-Chloroacetamide
    • 2-Chloro-N,N-di-2-propenylacetamide
    • N,N-Diallyl-.alpha.-chloroacetamide
    • 2ChloroN,Ndi2propenylacetamide
    • Q17310226
    • CHEMBL2251312
    • BRN 1761616
    • Allidochlor [ISO]
    • Diallylamid kyseliny chloroctove
    • Radox
    • DIALLYLCHLOROACETAMIDE-CHLOTOACETAMIDE
    • E79184
    • ALLIDOCHLOR [MI]
    • 4-04-00-01064 (Beilstein Handbook Reference)
    • CHEBI:82170
    • N,N-DIALLYL-2-CHLOREACETAMIDE
    • 93-71-0
    • EN300-08117
    • Acetamide, 2-chloro-N,N-di-2-propenyl-
    • Z56899050
    • Caswell No. 284
    • AKOS000202499
    • N,N-diallyl-2-chloro-acetamide
    • EINECS 202-270-7
    • Acetamide, 2-chloro-N,N-diallyl-
    • 2E0WF154QR
    • N,NDiallyl2chloroacetamide
    • EPA Pesticide Chemical Code 019301
    • Allidochlor 100 microg/mL in Methanol
    • AS-59792
    • Acetamide, 2chloroN,Ndiallyl
    • ALLIDOCHLOR [HSDB]
    • SCHEMBL53540
    • Acetamide, N,Ndiallyl2chloro
    • Diallylchloroacetamide
    • Acetamide, N,N-diallyl-2-chloro-
    • Diallylamid kyseliny chloroctove [Czech]
    • C19043
    • Cdaat
    • AI3-51490
    • CS-0013971
    • NCI-C04035
    • Acetamide, 2-chloro-N,N-di-2-propen-1-yl-
    • CP-6343
    • 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide
    • MDL: MFCD00034186
    • Inchi: 1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
    • InChI Key: MDBGGTQNNUOQRC-UHFFFAOYSA-N
    • SMILES: O=C(CCl)N(CC=C)CC=C

Computed Properties

  • Exact Mass: 173.06100
  • Monoisotopic Mass: 173.060742
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Density: 1.042
  • Melting Point: 145 ºC
  • Boiling Point: 242 ºC
  • Flash Point: 100 ºC
  • Refractive Index: nD25 1.4932
  • PSA: 20.31000
  • LogP: 1.42580
  • Merck: 13,258

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H411
  • Warning Statement: P273,P280,P305+P351+P338
  • Hazardous Material transportation number:UN 2902
  • WGK Germany:2
  • Hazard Category Code: R21/22;R36/38;R51/53
  • Safety Instruction: S26;S28;S36/37/39;S61
  • RTECS:AB5250000
  • Hazardous Material Identification: Xn N
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R21/22
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 orally in rats: 700 mg/kg (Bailey, White)
  • Storage Condition:0-6°C

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Customs Data

  • HS CODE:2924199016
  • Customs Data:

    China Customs Code:

    2924199016

    Overview:

    2924199016 Dipropylene oxamine.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924199016 n,n-diallyl-2-chloroacetamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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A2B Chem LLC
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2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  -78 °C; -78 °C → rt; 48 h, rt
Reference
Sulfoxide-Chelated Ruthenium Benzylidene Catalyst: a Synthetic Study on the Utility of Olefin Metathesis
Zukowska, Karolina; Paczek, Lukasz; Grela, Karol, ChemCatChem, 2016, 8(17), 2817-2823

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 h, < 10 °C; < 10 °C → rt
Reference
Textile having a camouflage pattern thereon
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 h, < 10 °C
Reference
Covered floors and methods of adhering flooring to floor
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
α-Substituted aliphatic acid amides
, Japan, , ,

Production Method 5

Reaction Conditions
Reference
Effects of plant growth regulators and other compounds on flow of latex in Hevea brasiliensis
Abraham, P. D.; Boatman, S. G.; Blackman, G. E.; Powell, R. G., Annals of Applied Biology, 1968, 62(1), 159-73

Production Method 6

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Sodium carbonate Catalysts: Pentamethyldiethylenetriamine ,  Cuprous chloride Solvents: Ethanol ;  5 h, 37 °C
Reference
A green way to γ-lactams through a copper catalyzed ARGET-ATRC in ethanol and in the presence of ascorbic acid
Casolari, Roberto; Felluga, Fulvia; Frenna, Vincenzo; Ghelfi, Franco; Pagnoni, Ugo M.; et al, Tetrahedron, 2011, 67(2), 408-416

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 h, < 10 °C; 10 °C → rt
Reference
Photosensitive resin composition and uses thereof
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 h, < 10 °C; 10 °C → rt
Reference
Production of polymeric precursors for treating textile and their adhesion to rubbers
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 h, < 10 °C
Reference
Methods of coating a low surface energy substrate
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ;  < 10 °C; 1 h, 15 °C; 2 h, 15 °C
Reference
Method synthesizing tetra-functionality siloxane monomer
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Production Method 11

Reaction Conditions
Reference
Allenes. Part 36. Synthesis of 2,4,5-trienamides as potential insecticides, by a Wittig reaction
Landor, Phyllis D.; Landor, Stephen R.; Odyek, Olwa, Journal of the Chemical Society, 1977, (2), 93-5

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Bromopentacarbonylmanganese Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Reference
Biphasic manganese carbonyl reactions: a new approach to making carbon-carbon bonds
Huther, Nathalie; McGrail, P. Terry; Parsons, Andrew F., Tetrahedron Letters, 2002, 43(14), 2535-2538

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Raw materials

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Preparation Products

2-chloro-N,N-bis(prop-2-en-1-yl)acetamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:93-71-0)Allidochlor
Order Number:LE11980;LE5737491
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
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Additional information on 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide

Recent Advances in the Study of 2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0)

2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and agrochemicals. Recent studies have explored its synthesis, biological activity, and mechanisms of action, providing valuable insights for researchers in the field. This research brief aims to summarize the latest findings related to this compound, highlighting its significance and potential applications.

The compound, with the molecular formula C8H12ClNO, is characterized by its chloroacetamide core and two allyl groups. Its unique structure makes it a versatile intermediate in organic synthesis and a candidate for further pharmacological evaluation. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as investigating its reactivity under various conditions. These studies have laid the groundwork for its potential use in more complex chemical transformations.

In the realm of biological activity, 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide has shown promise as a precursor for the development of novel bioactive molecules. Preliminary studies have indicated its potential as an inhibitor of certain enzymes, which could be leveraged in the design of new therapeutic agents. For instance, its interaction with cysteine proteases has been explored, suggesting possible applications in the treatment of parasitic infections or cancer. However, further in vitro and in vivo studies are required to fully elucidate its pharmacological profile.

Another area of interest is the compound's potential use in agrochemicals. Its structural features make it a candidate for the development of herbicides or fungicides. Recent studies have investigated its efficacy against various plant pathogens, with some promising results. Researchers are particularly interested in its mode of action and the possibility of modifying its structure to enhance its activity and reduce environmental impact. These efforts align with the growing demand for sustainable agricultural solutions.

Despite these advancements, challenges remain in the study of 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide. Issues such as its stability under different conditions, potential toxicity, and scalability of synthesis need to be addressed. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and unlocking the full potential of this compound. Future research directions may include the development of derivatives with improved properties and the exploration of its interactions with biological targets at the molecular level.

In conclusion, 2-chloro-N,N-bis(prop-2-en-1-yl)acetamide (CAS 93-71-0) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structure and potential applications in drug development and agrochemicals make it a compound of significant interest. Continued research efforts will be essential to fully understand its capabilities and translate these findings into practical applications. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the study of this and similar compounds.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-71-0)Allidochlor
LE11980;LE5737491
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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